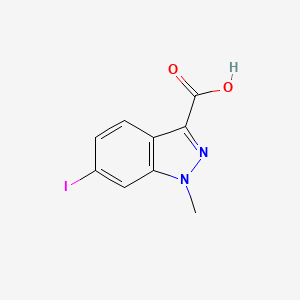
6-Iodo-1-methyl-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid typically involves the iodination of 1-methyl-1H-indazole-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the formation of byproducts. The use of automated reactors and precise control over reaction parameters are key aspects of industrial synthesis.
化学反应分析
Types of Reactions: 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include 6-amino-1-methyl-1H-indazole-3-carboxylic acid or 6-thio-1-methyl-1H-indazole-3-carboxylic acid.
Oxidation and Reduction: Products include 1-methyl-1H-indazole-3-carboxylate or 1-methyl-1H-indazole-3-carboxamide.
Coupling Reactions: Products include biaryl or alkyne-substituted indazole derivatives.
科学研究应用
6-Iodo-1-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells.
相似化合物的比较
1-Methyl-1H-indazole-3-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
6-Bromo-1-methyl-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
6-Chloro-1-methyl-1H-indazole-3-carboxylic acid: Contains a chlorine atom, which affects its reactivity and applications.
Uniqueness: The presence of the iodine atom in 6-Iodo-1-methyl-1H-indazole-3-carboxylic acid enhances its reactivity in substitution and coupling reactions compared to its bromo and chloro counterparts. Additionally, the iodine atom may confer unique biological activities, making this compound a valuable tool in medicinal chemistry and drug development.
属性
分子式 |
C9H7IN2O2 |
|---|---|
分子量 |
302.07 g/mol |
IUPAC 名称 |
6-iodo-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7IN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) |
InChI 键 |
FFTLJFTZUCAPFF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)I)C(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


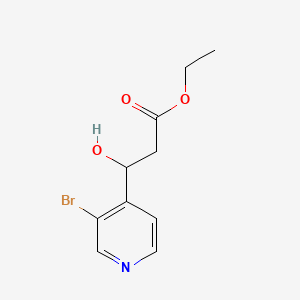


![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
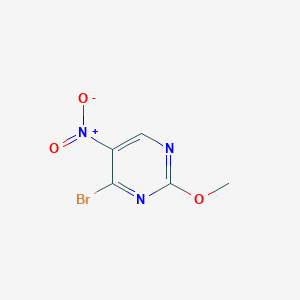
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

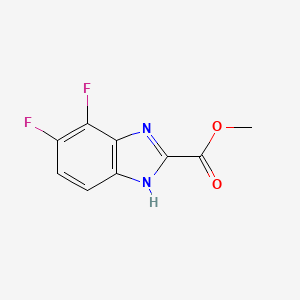
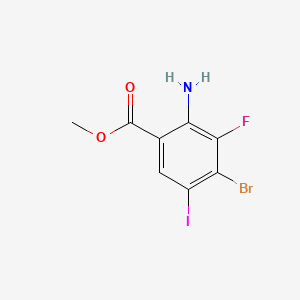
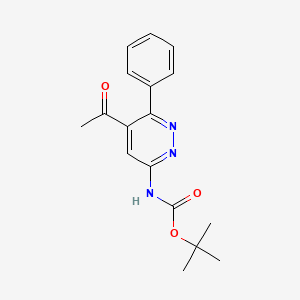
![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)
![(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)
![1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B13674489.png)
